QL-IX-55 QL-IX-55 QL-IX-55(cas 1223002-54-7) is a selective ATP-competitive inhibitor of mTORC1/2 with IC50s of 50/50/10-50 nM for Human mTORC1/Yeast mTORC1/Yeast mTORC2, respectively.  The functional target of QL-IX-55 is the ATP-binding site of TOR2 as evidenced by the discovery of resistant alleles of TOR2 through rational design and unbiased selection strategies. QL-IX-55 is capable of potently inhibiting both TOR complex 1 and 2 (TORC1 and TORC2) as demonstrated by biochem. IP kinase assays (IC50 <50 nM) and cellular assays for inhibition of substrate YPK1 phosphorylation. In contrast to rapamycin, QL-IX-55 is capable of inhibiting TORC2-dependent transcription, which suggests that this compd. will be a powerful probe to dissect the Tor2/TORC2-related signaling pathway in yeast.
Brand Name: Vulcanchem
CAS No.: 1223002-54-7
VCID: VC0002170
InChI:
SMILES: O=C1C=CC2=CN=C3C=CC(C4=CN=C(N)C=C4)=CC3=C2N1C5=CC(C(F)(F)F)=C(F)C=C5
Molecular Formula: C24H14F4N4O
Molecular Weight: 450.39

QL-IX-55

CAS No.: 1223002-54-7

Inhibitors

VCID: VC0002170

Molecular Formula: C24H14F4N4O

Molecular Weight: 450.39

QL-IX-55 - 1223002-54-7

CAS No. 1223002-54-7
Product Name QL-IX-55
Molecular Formula C24H14F4N4O
Molecular Weight 450.39
SMILES O=C1C=CC2=CN=C3C=CC(C4=CN=C(N)C=C4)=CC3=C2N1C5=CC(C(F)(F)F)=C(F)C=C5
Description QL-IX-55(cas 1223002-54-7) is a selective ATP-competitive inhibitor of mTORC1/2 with IC50s of 50/50/10-50 nM for Human mTORC1/Yeast mTORC1/Yeast mTORC2, respectively.  The functional target of QL-IX-55 is the ATP-binding site of TOR2 as evidenced by the discovery of resistant alleles of TOR2 through rational design and unbiased selection strategies. QL-IX-55 is capable of potently inhibiting both TOR complex 1 and 2 (TORC1 and TORC2) as demonstrated by biochem. IP kinase assays (IC50 <50 nM) and cellular assays for inhibition of substrate YPK1 phosphorylation. In contrast to rapamycin, QL-IX-55 is capable of inhibiting TORC2-dependent transcription, which suggests that this compd. will be a powerful probe to dissect the Tor2/TORC2-related signaling pathway in yeast.
Synonyms 9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one
Reference [1]. Liu Q, Ren T, Fresques T, Oppliger W, Niles BJ, Hur W, Sabatini DM, Hall MN, Powers T, Gray NS.
Selective ATP-competitive inhibitors of TOR suppress rapamycin-insensitive function of TORC2 in Saccharomyces cerevisiae.
ACS Chem Biol. 2012 Jun 15;7(6):982-7.
Last Modified Aug 20 2021
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